Home > Products > Screening Compounds P62875 > Cipralisant (enantiomer)
Cipralisant (enantiomer) - 223420-11-9

Cipralisant (enantiomer)

Catalog Number: EVT-3199308
CAS Number: 223420-11-9
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cipralisant, also known as GT-2331, is a chiral compound that acts primarily as a histamine H3 receptor modulator. The compound is notable for its potential therapeutic applications, particularly in the treatment of various neurological disorders. The enantiomeric form of Cipralisant has been studied extensively for its pharmacological properties and mechanisms of action.

Source and Classification

Cipralisant is classified as a selective antagonist of the histamine H3 receptor. It is derived from a series of organic compounds designed to interact specifically with histamine receptors, which play critical roles in various physiological processes, including neurotransmission and immune responses. The structure of Cipralisant has been elucidated through techniques such as X-ray crystallography, which confirmed its dextrorotatory (+) configuration with (1R,2R) absolute stereochemistry .

Synthesis Analysis

Methods

Cipralisant can be synthesized using several methods, including asymmetric synthesis techniques that exploit chiral catalysts or reagents. One common approach involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAc), which allows for the formation of complex structures with high stereochemical control. This reaction is particularly advantageous due to its efficiency and ability to produce enantiomerically pure compounds .

Technical Details

The synthesis typically starts with simple alkyne precursors that undergo cycloaddition with azides to form triazole linkages. The reaction conditions, including temperature and solvent choice, are optimized to favor the formation of the desired enantiomer while minimizing byproducts. The final product is then purified using chromatographic techniques to achieve high purity levels necessary for biological testing.

Molecular Structure Analysis

Structure

The molecular structure of Cipralisant features a triazole ring connected to a chiral carbon center. The stereochemistry at this center is crucial for its biological activity, as it determines how the molecule interacts with the histamine H3 receptor.

Data

  • Molecular Formula: C₁₄H₁₈N₄
  • Molecular Weight: 246.32 g/mol
  • Chirality: (1R,2R) configuration confirmed via X-ray crystallography .
Chemical Reactions Analysis

Reactions

Cipralisant participates in various chemical reactions typical of organic compounds featuring alkyne and triazole functionalities. Key reactions include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: A key reaction for forming the triazole moiety.
  • Oxidation and Reduction: Cipralisant can undergo oxidation to form more polar derivatives or reduction to enhance solubility.
  • Substitution Reactions: The presence of functional groups allows for further modifications, enhancing its pharmacological profile.

Technical Details

The reaction conditions must be carefully controlled to ensure selectivity and yield. For instance, varying the stoichiometry of reactants can influence the outcome of the cycloaddition process.

Mechanism of Action

Cipralisant acts primarily as a histamine H3 receptor antagonist. By blocking this receptor, it inhibits the negative feedback mechanism that normally reduces histamine release from neurons. This action leads to increased levels of neurotransmitters such as acetylcholine and norepinephrine, which may enhance cognitive function and alertness.

Process and Data

The binding affinity of Cipralisant to the histamine H3 receptor has been quantitatively assessed through radiolabeled ligand binding assays. These studies indicate that Cipralisant exhibits high selectivity for the H3 receptor compared to other histamine receptors (H1 and H2), making it a promising candidate for further development in treating cognitive disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Melting Point: Specific melting point data has not been extensively published but can be determined through differential scanning calorimetry.

Chemical Properties

Cipralisant is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in further chemical modifications, enhancing its utility in medicinal chemistry.

Applications

Cipralisant has significant potential in scientific research and therapeutic applications:

  • Neuropharmacology: Its primary application lies in enhancing cognitive functions and treating disorders such as narcolepsy or attention deficit hyperactivity disorder by modulating neurotransmitter systems.
  • Drug Discovery: As a model compound in studies aimed at developing new H3 receptor antagonists, Cipralisant serves as a benchmark for assessing new derivatives' efficacy and safety profiles.
  • Research Tool: It is used in laboratory settings to investigate histamine's role in various physiological processes and disease states .
Introduction to Chiral Pharmacology and Cipralisant (Enantiomer)

Cipralisant (Enantiomer) in the Context of Histamine H3 Receptor Therapeutics

Cipralisant (GT-2331) is a structurally distinct histamine H3 receptor ligand originally developed as a potent and selective antagonist. Its active enantiomer exhibits exceptional binding affinity, with a reported Ki value of 0.47 nM at the rat histamine H3 receptor [6]. Unlike earlier imidazole-containing H3 ligands (e.g., thioperamide), Cipralisant features a unique chemical scaffold characterized by a cyclopropyl moiety linked to an imidazole ring via an alkyne spacer and a dimethylhexyl side chain [1]. This design contributes to its high potency and selectivity.

Table 1: Key Pharmacological Characteristics of Cipralisant (Enantiomer)

PropertyValue/CharacteristicSignificance
Molecular FormulaC14H20N2Defines basic chemical composition
Absolute Configuration(1S,2S)Biologically active enantiomer [1] [6]
H3R Affinity (Rat Ki)0.47 nM [6]Extremely high affinity, indicating potent target engagement
Primary MechanismPotent H3 antagonist (initially classified); Later shown to exhibit functional selectivity (agonist properties in some systems) [1] [3]Highlights complexity of H3 receptor pharmacology and species differences
Chemical FeatureAlkyne moietyEnables use as click chemistry reagent (CuAAC reactions) [6]

A paradigm shift occurred in understanding Cipralisant's mechanism following the cloning of the human H3 receptor and recognition of its constitutive activity. Subsequent reassessment revealed that Cipralisant, particularly its active (1S,2S)-enantiomer, acts not as a pure antagonist but as a functionally selective agonist in human and rat recombinant systems [1] [3]. It stimulates specific G-protein coupled pathways while failing to activate others—a phenomenon termed "protean agonism" or functional selectivity [1] [3]. This reassessment was critically dependent on recognizing significant species differences in H3 receptor pharmacology; compounds identified as antagonists in rat models (like Cipralisant) could behave as agonists on the cloned human receptor [3]. This functional selectivity underlies its potential therapeutic effects via modulation of neurotransmitter release (e.g., histamine, dopamine, serotonin, norepinephrine, GABA), relevant for conditions like attention deficits, cognitive disorders, and sleep/wake dysregulation [3] [4].

Historical Development and Patent Landscape

Cipralisant was originally developed by the biotechnology company Gliatech Inc. during the 1990s under the tentative trade name Perceptin and the research code GT-2331 [1]. Early patents and research focused on its H3 receptor antagonist properties and potential for treating CNS disorders, particularly Attention Deficit Hyperactivity Disorder (ADHD), cognitive disorders associated with Alzheimer's disease, and sleep/wake disorders [2]. The drug progressed to Phase 2 clinical trials for these indications [2].

However, Gliatech's bankruptcy in 2002 significantly disrupted Cipralisant's development pathway. The company's intellectual property (IP) assets, including patents related to Cipralisant, were subsequently acquired by Merck & Co. [1]. While the exact details of Merck's development plans remain largely undisclosed, public research activity and patent filings related to Cipralisant appear to have significantly diminished after 2003 [1]. A crucial piece of IP emerging later concerned the enantiomeric purity and absolute stereochemistry. Research published in 2004 definitively established that the (1S,2S)-enantiomer is the biologically active form of Cipralisant, resolving previous uncertainties [1] [4]. This finding represented a key refinement in the compound's patent landscape, potentially offering new avenues for protecting specific, high-activity enantiomeric forms.

Table 2: Key Events in the Development and Patent History of Cipralisant

TimelineEventOrganizationSignificance
1990sDiscovery and initial development of GT-2331 (Cipralisant) as H3 antagonistGliatech Inc.Identification of potent H3 ligand with novel structure
Late 1990sProgression to Phase 2 trials for ADHD, Cognitive Disorders, Sleep DisordersGliatech Inc.Clinical validation of concept for CNS indications [2]
2002Bankruptcy of GliatechGliatech Inc.Halted development and clinical trials
2002/2003Acquisition of Gliatech IP assetsMerck & Co.Transfer of ownership and potential future rights to Cipralisant
2004Determination of absolute configuration (active enantiomer is (1S,2S))Academic/IndustryKey refinement in understanding structure-activity relationship [1]
2005 onwardsReassessment as functionally selective agonist; Limited apparent developmentMerck & Co.?Shift in mechanistic understanding; Development appears suspended despite ongoing research interest [1]

The patent landscape surrounding Cipralisant and its enantiomer illustrates common challenges in pharmaceutical development, including the impact of corporate acquisitions on drug development pipelines and the critical importance of stereochemistry in securing robust intellectual property protection. The identification of the active enantiomer allowed for potential method-of-use patents or composition-of-matter patents covering the purified (1S,2S)-enantiomer, even if earlier patents covered the racemate [1] [8]. However, the overall trajectory suggests that strategic decisions within Merck, possibly influenced by the complex and species-dependent pharmacology or prioritization of other assets, led to a de facto suspension of Cipralisant's clinical development as a therapeutic agent, although it remains a valuable research tool in pharmacology [1] [6].

Properties

CAS Number

223420-11-9

Product Name

Cipralisant (enantiomer)

IUPAC Name

5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m0/s1

InChI Key

CVKJAXCQPFOAIN-RYUDHWBXSA-N

Canonical SMILES

CC(C)(C)CCC#CC1CC1C2=CN=CN2

Isomeric SMILES

CC(C)(C)CCC#C[C@H]1C[C@@H]1C2=CN=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.